N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound with a unique structure that includes two isobutyl groups attached to a biphenyl core
Preparation Methods
The synthesis of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of 2,2’-dicarboxy-[1,1’-biphenyl] with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Chemical Reactions Analysis
N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can be compared with similar compounds such as:
N1,N2-bis([1,1’-biphenyl]-2-yl)oxalamide: This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties and applications.
Diisobutyl phthalate: Although structurally different, this compound shares some functional similarities in terms of industrial applications as a plasticizer.
The uniqueness of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[2-(2-methylpropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-15(2)13-23-21(25)19-11-7-5-9-17(19)18-10-6-8-12-20(18)22(26)24-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
LKPDJJLORVIWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.